4-Methylnitrosopiperidine

Description

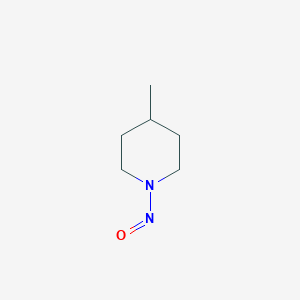

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-1-nitrosopiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6-2-4-8(7-9)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIASOPYWNTZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60164697 | |

| Record name | 4-Methyl-1-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 1-Nitroso-4-pipecoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21294 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15104-03-7 | |

| Record name | 4-Methyl-1-nitrosopiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15104-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylnitrosopiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015104037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-nitrosopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60164697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-nitrosopiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLNITROSOPIPERIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDD4C96NUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Methyl-1-nitrosopiperidine

Introduction

4-Methyl-1-nitrosopiperidine is a cyclic N-nitrosamine derived from the secondary amine 4-methylpiperidine. As a member of the N-nitrosamine class, it is of significant interest to researchers in toxicology, drug development, and analytical chemistry. N-nitrosamines are recognized as a "cohort of concern" due to the classification of many analogues as potent mutagens and probable human carcinogens.[1] This guide provides an in-depth examination of the nomenclature, structure, synthesis, reactivity, and toxicological profile of 4-methyl-1-nitrosopiperidine, offering a critical resource for professionals engaged in its study or in the broader assessment of nitrosamine impurities.

Nomenclature and Chemical Structure

The unique chemical identity of a compound is fundamentally defined by its structure and systematic name.

IUPAC Name and Synonyms

Molecular Formula and Weight

Chemical Structure

The structure consists of a six-membered piperidine ring substituted with a methyl group at the 4-position and a nitroso group attached to the ring's nitrogen atom.

Caption: 2D Chemical Structure of 4-Methyl-1-nitrosopiperidine.

Physicochemical Properties

Understanding the physical properties of 4-methyl-1-nitrosopiperidine is essential for its handling, purification, and analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₁₂N₂O | [2][3] |

| Molecular Weight | 128.1723 g/mol | [3] |

| Boiling Point | 232.7°C at 760 mmHg | [3] |

| Density | 1.14 g/cm³ | [3] |

| Flash Point | 94.6°C | [3] |

| Vapor Pressure | 0.0884 mmHg at 25°C | [3] |

| Refractive Index | 1.541 | [3] |

Synthesis and Purification

The synthesis of 4-methyl-1-nitrosopiperidine is most commonly achieved through the nitrosation of its secondary amine precursor, 4-methylpiperidine. This reaction is a cornerstone of N-nitrosamine formation chemistry.

Synthetic Pathways

The primary mechanism involves the reaction of a secondary amine with a nitrosylating agent, typically derived from nitrous acid.[6]

Caption: General synthetic scheme for 4-Methyl-1-nitrosopiperidine.

Two prevalent laboratory methods are employed:

-

Aqueous Nitrosation : This is the classic and most cost-effective method. 4-Methylpiperidine is dissolved in an acidic aqueous solution (e.g., using HCl) and treated with sodium nitrite. The acid protonates the nitrite to form nitrous acid (HNO₂), the active nitrosylating species. The reaction must be carefully controlled at low temperatures (0-5 °C) to prevent decomposition of nitrous acid and minimize side reactions.[6]

-

Organic Nitrosation : This approach utilizes organic nitrosating agents like tert-butyl nitrite (TBN) in an organic solvent. These conditions are generally milder and can lead to a cleaner reaction profile with easier purification, though the reagents are more expensive.[6]

Experimental Protocol: Aqueous Nitrosation

This protocol is a representative example and must be performed with extreme caution in a certified fume hood with appropriate personal protective equipment, as 4-methyl-1-nitrosopiperidine is a suspected carcinogen.[5]

-

Dissolution : Dissolve 4-methylpiperidine (1.0 eq) in deionized water and cool the solution to 0-5 °C in an ice bath.

-

Acidification : Slowly add hydrochloric acid (HCl, ~2.5 eq) dropwise while maintaining the temperature below 5 °C.

-

Nitrosation : Prepare a solution of sodium nitrite (NaNO₂, ~2.0 eq) in deionized water. Add this solution dropwise to the stirred amine solution, ensuring the temperature remains between 0-5 °C.

-

Reaction Monitoring : Stir the mixture vigorously at 0-5 °C for 2-3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Extraction : Once the reaction is complete, neutralize the mixture carefully with a base (e.g., NaHCO₃). Extract the aqueous layer three times with an organic solvent such as dichloromethane or diethyl ether.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Remove the solvent under reduced pressure. The resulting crude product, typically an oil, can be purified by vacuum distillation or column chromatography.[6]

Spectroscopic Characterization

Unambiguous identification of N-nitrosamines requires sophisticated analytical techniques, with mass spectrometry being the most sensitive and specific method.[7]

Mass Spectrometry (MS)

Electron impact (EI) mass spectra of N-nitrosamines exhibit characteristic fragmentation patterns that are invaluable for their identification.

-

Molecular Ion (M⁺) : Most N-nitroso compounds show a discernible molecular ion peak.[7]

-

Loss of Nitroso Group (•NO) : A prominent fragment ion is often observed at M-30, corresponding to the loss of the nitroso radical (•NO).[7][8]

-

Loss of •OH : A fragment at M-17, resulting from the loss of a hydroxyl radical, can occur via a McLafferty-type rearrangement.[8]

-

m/z 30 Ion : An ion of variable intensity at m/e 30 (NO⁺) is a common feature.[7]

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for both targeted quantification and non-targeted screening of N-nitrosamines in complex matrices.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of 4-methylpiperidine shows signals for the axial and equatorial protons on the piperidine ring and the methyl group protons.[10] Upon nitrosation, the symmetry of the molecule is altered, and the protons alpha to the nitrogen (positions 2 and 6) experience a significant downfield shift due to the electron-withdrawing nature of the nitroso group. The methyl group at the 4-position would appear as a doublet, coupled to the adjacent proton.

-

¹³C NMR : The carbon spectrum for 4-methyl-1-nitrosopiperidine would show distinct signals for each of the six carbon atoms. The carbons alpha to the nitrogen (C2, C6) are shifted downfield compared to the parent amine. The spectrum would show signals for the methyl carbon (C7), the methine carbon (C4), and the methylene carbons (C2, C6, C3, C5). A reference spectrum is available in chemical databases.[11]

Reactivity and Metabolic Activation

The chemical reactivity and metabolic fate of 4-methyl-1-nitrosopiperidine are central to its biological activity and potential for degradation.

Chemical Reactivity

Generally, N,N-dialkyl nitrosamines are relatively unreactive and often require harsh conditions or highly reactive reagents to undergo transformation.[12][13] Their reactivity is highly dependent on the surrounding chemical structure.[14] However, the N-nitroso functional group can be chemically reduced. Treatment with sodium dithionite (Na₂S₂O₄) in aqueous sodium hydroxide at elevated temperatures (50 °C) is an effective method for reducing N-nitrosamines to their corresponding parent amines, providing a potential strategy for their removal or destruction.[12][14]

Metabolic Activation: The Pathway to Carcinogenicity

The potent carcinogenicity of most N-nitrosamines is not inherent to the molecule itself but arises from its metabolic activation in the body.[1] This critical process is initiated by cytochrome P450 enzymes.

Caption: Metabolic activation pathway of N-nitrosamines.

The key steps are:

-

α-Hydroxylation : Cytochrome P450 enzymes catalyze the hydroxylation of a carbon atom immediately adjacent (in the alpha position) to the nitrosamine nitrogen.[9]

-

Decomposition : The resulting α-hydroxy-nitrosamine is highly unstable and spontaneously decomposes.

-

Formation of Diazonium Ion : This decomposition yields a highly reactive diazonium ion.[9]

-

DNA Alkylation : The electrophilic diazonium ion can then attack nucleophilic sites on cellular macromolecules, most critically DNA, forming DNA adducts. These adducts can lead to mutations during DNA replication and initiate the process of carcinogenesis.

Toxicology and Carcinogenicity

The N-nitroso functional group is a structural alert for mutagenicity. N-nitrosamines are considered one of the most broadly acting groups of carcinogens, with the ability to induce tumors in a wide variety of animal species and organs.[7]

-

Classification : While 4-methyl-1-nitrosopiperidine itself may not have a specific IARC classification, it is treated as a suspected human carcinogen due to its chemical class.[5] Many related N-nitrosamines are classified as probable human carcinogens.[1]

-

Structure-Activity Relationship : The carcinogenic activity of nitrosopiperidines is influenced by substituents on the ring. For instance, studies on other 4-substituted nitrosopiperidines have shown varied effects on carcinogenicity, indicating that the nature of the substituent plays a critical role in metabolic activation and organ specificity.[15] Unsubstituted N-nitrosopiperidine is known to induce tumors of the upper gastrointestinal tract in rats.[15][16]

Analytical Methodologies

The detection and quantification of N-nitrosamines at trace levels present significant analytical challenges, requiring highly sensitive and selective methods.

Standard Techniques

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A widely used technique for volatile and semi-volatile nitrosamines. It offers excellent separation and sensitive detection.[17]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This is the method of choice for a broad range of nitrosamines, including those that are non-volatile or thermally labile. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial for meeting stringent regulatory limits.[18][19]

Sample Preparation and Analysis Workflow

-

Extraction : The analyte is typically extracted from the sample matrix (e.g., a drug substance, food, or water) using an appropriate solvent or Solid-Phase Extraction (SPE).

-

Concentration : The extract is often concentrated to achieve the required detection limits.

-

Chromatographic Separation : The extract is injected into a GC or LC system to separate the target nitrosamine from other matrix components.

-

Detection and Quantification : The separated analyte is detected by a mass spectrometer. Quantification is typically performed using an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.

Conclusion

4-Methyl-1-nitrosopiperidine serves as a representative model for the study of cyclic N-nitrosamines. Its synthesis from a common piperidine precursor highlights a critical pathway for the formation of these contaminants. The compound's chemical identity is confirmed through characteristic spectroscopic signatures, particularly in mass spectrometry. While chemically stable under normal conditions, its toxicological significance is profound, stemming from a well-understood metabolic activation pathway that transforms it into a potent DNA-alkylating agent. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and analytical detection methods is paramount for risk assessment and ensuring the safety of pharmaceutical products and consumer goods.

References

-

Lijinsky, W., Christie, W., & Rainey, W. (n.d.). Mass Spectra of N-Nitroso Compounds. OSTI.gov. [Link]

-

Ferdinand, J. S., et al. (2022). Predicting DNA-Reactivity of N-Nitrosamines: A Quantum Chemical Approach. Chemical Research in Toxicology. [Link]

-

Hodgin, R., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. Organic Process Research & Development. [Link]

-

Lara James. (2024). Reactivities Of N-Nitrosamines Against Common Reagents And Reaction Conditions. Lhasa Limited. [Link]

-

Hodgin, R., et al. (2024). Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions. ACS Publications. [Link]

-

Hodgin, R. (2024). Literature and experimental reactivity data: a case study with N-nitrosamines. University of Leeds. [Link]

-

Zeng, T., et al. (2024). Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants. Environmental Science & Technology. [Link]

-

Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry. [Link]

-

Webb, K. S., et al. (1983). V.3 Mass spectrometric analysis of N-nitroso compounds and derivatives. IARC Scientific Publications. [Link]

-

PubChemLite. (n.d.). This compound (C6H12N2O). [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). (Z)-4-METHYL-N-NITROSOPIPERIDINE - 13C NMR. [Link]

-

Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-nitrosopiperazine. PubChem. [Link]

-

SynZeal. (n.d.). 4-Methyl-1-nitrosopiperidine. [Link]

-

National Toxicology Program. (2010). Toxicity and Carcinogenicity Studies of 4-Methylimidazole in F344/N Rats and B6C3F1 Mice. National Institutes of Health. [Link]

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats. Cancer Research. [Link]

-

Synchemia. (2024). CERTIFICATE OF ANALYSIS Product Name: this compound. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methanidyl-4-nitrosopiperidine. PubChem. [Link]

-

Chan, P. C., et al. (2008). Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Archives of Toxicology. [Link]

-

Zhang, L., et al. (2022). Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Frontiers in Chemistry. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0246362). [Link]

-

Kumar, N., et al. (2025). Advanced analytical techniques for detection, separation and quantification of N-nitroso and related impurities in trimetazidine: A UPLC-PDA, LC-MS/MS, and GC-MS study. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methylenepiperidine hydrochloride. PubChem. [Link]

-

Gorka, A., et al. (2023). Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Molecules. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

-

Hecht, S. S. (2024). An update on the formation in tobacco, toxicity and carcinogenicity of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Carcinogenesis. [Link]

-

University of Notre Dame. (n.d.). 13C NMR Chemical Shift Table. [Link]

- Google Patents. (n.d.). Preparation method for 4-methylenepiperidine or acid addition salt thereof.

-

Rasayan Journal of Chemistry. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

-

Guiraldelli, A. (n.d.). Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. PMDA. [Link]

-

ResearchGate. (n.d.). A Simple and Robust Process for Large-Scale Synthesis of 4-Methylenepiperidine Hydrochloride. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. PubChemLite - this compound (C6H12N2O) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 15104-03-7 [chemnet.com]

- 4. 4-Methyl-1-nitrosopiperidine | CAS No. 15104-03-7 | | SynZeal [synzeal.com]

- 5. synchemia.com [synchemia.com]

- 6. benchchem.com [benchchem.com]

- 7. osti.gov [osti.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Reactivities of N-Nitrosamines against Common Reagents and Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactivities Of N-Nitrosamines Against Common Reagents And Reaction Conditions [lhasalimited.org]

- 14. Literature and experimental reactivity data: a case study with N-nitrosamines - White Rose eTheses Online [etheses.whiterose.ac.uk]

- 15. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

chemical and physical properties of 4-Methylnitrosopiperidine

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Methylnitrosopiperidine

Foreword for the Modern Researcher

In the landscape of oncological and toxicological research, precision and deep mechanistic understanding are paramount. N-nitrosamines, a class of potent carcinogens, demand our rigorous attention due to their prevalence and biological activity. This guide is dedicated to this compound, a key compound for studying the mechanisms of nitrosamine-induced carcinogenesis. My objective is not to provide a mere list of properties but to deliver a comprehensive technical narrative. We will explore the causality behind its synthesis, the logic of its analytical characterization, and the molecular basis of its hazardous nature. This document is structured to serve as a practical and foundational resource for scientists and drug development professionals engaged in this critical field. Every procedure is presented with the intent of being a self-validating system, grounded in established scientific principles.

Core Chemical Identity and Physical Characteristics

4-Methyl-1-nitrosopiperidine is a pale yellow, oily liquid at room temperature.[1] As a member of the N-nitrosamine class, it is recognized as a highly toxic semi-volatile organic compound and is a suspected human carcinogen, necessitating stringent handling protocols.[2][3] Its primary value in a research context is as a direct-acting alkylating agent, capable of inducing mutagenic and carcinogenic effects.[4]

Below is a consolidation of its fundamental properties for quick reference.

| Property | Value | Source(s) |

| Chemical Name | 4-Methyl-1-nitrosopiperidine | [2] |

| Synonyms | 1-Nitroso-4-pipecoline, this compound | [5] |

| CAS Number | 15104-03-7 | [1][3] |

| Molecular Formula | C₆H₁₂N₂O | [2][6] |

| Molecular Weight | 128.18 g/mol | [2] |

| Monoisotopic Mass | 128.09496 Da | [6] |

| Appearance | Pale Yellow Oil | [1] |

| Boiling Point | 237.61°C (Estimated) | [1] |

| Density | 1.0754 g/mL (Estimated) | [1] |

| Refractive Index | 1.4880 (Estimated) | [1] |

| Solubility | Soluble in DMSO, Methanol.[2] Slightly soluble in Chloroform, sparingly soluble in Ethyl Acetate.[1] | [1][2] |

| Storage Conditions | Store at -20°C in a freezer.[1] Protect from light.[7] | [1][7] |

| SMILES | CC1CCN(CC1)N=O | [6] |

| InChI | InChI=1S/C6H12N2O/c1-6-2-4-8(7-9)5-3-6/h6H,2-5H2,1H3 | [6] |

Laboratory Synthesis and Purification

The synthesis of this compound is fundamentally an N-nitrosation reaction of its secondary amine precursor, 4-methylpiperidine. The most common and well-established laboratory method involves the reaction of the amine with an acidified solution of sodium nitrite.[4]

Causality of Experimental Design

The choice of aqueous acidic conditions is critical. Nitrous acid (HNO₂), the active nitrosating agent, is generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl). The reaction is maintained at a low temperature (0-5°C) to prevent the decomposition of the thermally unstable nitrous acid and to minimize side reactions, ensuring a higher yield of the desired N-nitrosamine.[4] An alternative, milder approach using tert-Butyl Nitrite (TBN) in an organic solvent can lead to a cleaner reaction, though the reagent is more costly.[4]

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis of this compound.

Protocol 1: Aqueous Nitrosation of 4-Methylpiperidine

-

Preparation : In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 4-methylpiperidine (1.0 eq) in 2M hydrochloric acid.

-

Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5°C with vigorous stirring.

-

Nitrosation : Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise via the dropping funnel to the cooled amine solution, ensuring the temperature does not exceed 5°C. The addition rate should be controlled to prevent excessive release of nitrogen oxides.

-

Reaction : After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4]

-

Work-up : Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7.

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[4]

-

Drying and Concentration : Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.[4]

-

Purification : Purify the crude oil by vacuum distillation or silica gel column chromatography to obtain pure this compound.[4]

Analytical Characterization and Quality Control

A multi-technique approach is required to unambiguously confirm the structure and purity of this compound. This ensures the integrity of any subsequent biological or toxicological studies. The primary methods include Nuclear Magnetic Resonance (NMR) for structural elucidation, Mass Spectrometry (MS) for molecular weight confirmation, and High-Performance Liquid Chromatography (HPLC) for purity assessment.[2]

Workflow for Analytical Characterization

Caption: Standard workflow for analytical characterization.

Expected Spectral Data

-

¹³C NMR : Spectral data for (Z)-4-Methyl-N-nitrosopiperidine has been reported with the solvent CDCl₃ and TMS as the standard.[8][9] This provides a reference for confirming the carbon skeleton.

-

Mass Spectrometry (MS) : In Electron Ionization (EI) mode, N-nitrosamines typically show a molecular ion (M⁺) peak and a characteristic fragment from the loss of the nitroso group (M-30, [M-NO]⁺).[10] The mass spectrum for the parent compound, N-nitrosopiperidine, shows a molecular ion at m/z 114 and major fragments at m/z 84, 56, and 55.[11][12] For this compound (MW 128.18), the molecular ion is expected at m/z 128.

-

Infrared (IR) Spectroscopy : The key diagnostic peak for N-nitrosamines is the N-N=O stretching vibration, which typically appears in the range of 1430-1495 cm⁻¹. Other expected peaks include C-H stretching frequencies around 2850-2950 cm⁻¹.

Protocol 2: Purity Determination by HPLC

This protocol is an exemplary method adapted from established procedures for analyzing N-nitrosamines.[13][14]

-

Instrumentation : HPLC system with a UV detector.

-

Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A : Water.

-

Mobile Phase B : Acetonitrile.

-

Gradient : Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 235 nm.[11]

-

Sample Preparation : Dissolve a small amount of the sample in acetonitrile to a concentration of ~1 mg/mL.

-

Analysis : Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity of >95% is typically required for research applications.[2]

Chemical Reactivity and Biological Mechanism

The carcinogenicity of N-nitrosamines is intrinsically linked to their ability to act as alkylating agents, which modify the structure of DNA and lead to mutations.[15][16]

Metabolic Activation Pathway

While some sources describe this compound as a direct-acting agent, the primary mechanism of bioactivation for N-nitrosopiperidines involves enzymatic action.[4] The key pathway is cytochrome P450 (P450)-catalyzed hydroxylation of the carbon atom alpha to the nitroso group (α-hydroxylation).[2][6][17] This process is particularly efficient in certain tissues, such as the esophagus and nasal mucosa in rat models, which helps explain the organ-specific carcinogenicity of these compounds.[1][2]

The α-hydroxylation creates an unstable intermediate, α-hydroxy-N-nitrosopiperidine.[6] This intermediate spontaneously decomposes to form highly reactive electrophilic species, ultimately generating a carbenium ion.[15] It is this carbenium ion that attacks nucleophilic sites on DNA bases, forming DNA adducts.[6][17] The formation of O⁶-alkylguanine is considered a critical initiating event in the carcinogenic process.[16]

Caption: Metabolic activation and DNA alkylation by N-nitrosopiperidines.

Safety, Handling, and Disposal

Given its potent carcinogenicity, all work with this compound and related compounds must be conducted with extreme caution, adhering to strict safety protocols.[18][19]

Mandatory Safety Precautions

-

Engineering Controls : All manipulations must be performed within a certified chemical fume hood to prevent inhalation.[20]

-

Personal Protective Equipment (PPE) : Wear a lab coat, splash goggles, and appropriate impermeable gloves (e.g., nitrile) at all times.[20]

-

Designated Area : All work with this compound should be restricted to a designated area within the laboratory, clearly marked with carcinogen warning signs.[19]

-

Storage : Store in a secure, locked, and labeled container in a designated freezer.[19] Avoid over-stocking.

-

Spills : In the event of a spill, evacuate the area immediately. Decontamination should only be performed by trained personnel wearing appropriate PPE, including a respirator if necessary.[20] Absorb the spill with an inert material and place it in a sealed container for disposal.

Protocol 3: Decontamination and Waste Disposal

Standard disposal methods like incineration are often required for carcinogens.[19] However, for liquid waste or decontamination of glassware, a chemical degradation procedure is highly recommended. The following method effectively reduces N-nitrosamines to their corresponding, less harmful amines.[4]

-

Prepare Reagent : Prepare a solution of 3M sodium hydroxide (NaOH) in water.

-

Degradation : To the aqueous nitrosamine waste solution, add the 3M NaOH. Then, add aluminum-nickel (Al-Ni) alloy powder in small portions. The reaction is exothermic and will generate hydrogen gas; ensure adequate ventilation and avoid ignition sources.

-

Reaction : Stir the mixture at room temperature until analysis (e.g., GC-MS) confirms the complete disappearance of the nitrosamine. This typically takes several hours.

-

Disposal : Once degradation is complete, neutralize the alkaline solution and dispose of it in accordance with institutional and local regulations.

Note : This degradation procedure should not be used in acetone or dichloromethane, as it can be slow or incomplete.[4][21]

References

-

PubChemLite. This compound (C6H12N2O). Available from: [Link]

-

Synchemia. CERTIFICATE OF ANALYSIS Product Name: this compound CAS NO: 15104-03-7. Available from: [Link]

-

Hecht, S. S., et al. (2003). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 24(4), 779-786. Available from: [Link]

-

Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis, 4(3), 315-319. Available from: [Link]

-

PubMed. Safe disposal of carcinogenic nitrosamines. Available from: [Link]

-

Fahrer, J., & Christmann, M. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International journal of molecular sciences, 24(5), 4684. Available from: [Link]

-

The National Academies Press. LABORATORY CHEMICAL SAFETY SUMMARY: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES). Available from: [Link]

-

SIELC Technologies. Separation of N-Nitrosopiperidine on Newcrom R1 HPLC column. Available from: [Link]

-

PubMed Central. DNA adducts by N-nitroso compounds. Available from: [Link]

-

PubMed. Alkylation of DNA and carcinogenicity of N-nitroso compounds. Available from: [Link]

-

SpectraBase. (Z)-4-METHYL-N-NITROSOPIPERIDINE - Optional[13C NMR] - Chemical Shifts (ID: HrWpXqBPH8j). Available from: [Link]

-

SpectraBase. (Z)-4-METHYL-N-NITROSOPIPERIDINE - Optional[13C NMR] - Chemical Shifts (ID: J5aHOtpvXAO). Available from: [Link]

-

Beland, F. A., et al. (1988). Factors regulating activation and DNA alkylation by 4-(N-methyl-N-nitrosamino)-1-(3-pyridyl)-1-butanone and nitrosodimethylamine in rat lung and isolated lung cells, and the relationship to carcinogenicity. Cancer research, 48(15), 4215-4221. Available from: [Link]

-

Royal Society of Chemistry. A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. Available from: [Link]

-

Synchemia. CERTIFICATE OF ANALYSIS Product Name: this compound CAS NO: 15104-03-7 (Duplicate). Available from: [Link]

-

SpectraBase. (Z)-4-METHYL-N-NITROSOPIPERIDINE - Optional[MS (GC)] - Spectrum. Available from: [Link]

-

PubChem. N-Nitrosopiperidine. Available from: [Link]

-

Frontiers. Trace Level Quantification of 4-Methyl-1-nitrosopiperazin in Rifampicin Capsules by LC-MS/MS. Available from: [Link]

-

PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Available from: [Link]

-

Restek. N-Nitrosopiperidine - EZGC Method Translator. Available from: [Link]

-

PubMed. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways (Duplicate). Available from: [Link]

-

PubMed Central. GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves. Available from: [Link]

-

Taiwan Food and Drug Administration. Method of Test for 1-Methyl-4-Nitrosopiperazine in Rifampin Drug Substance. Available from: [Link]

-

PubMed. The analysis and source of 1-diphenylmethyl-4-nitrosopiperazine in 1-diphenylmethyl-4-[(6-methyl-2-pyridyl) methyleneamino]piperazine: a case history. Available from: [Link]

-

The NELAC Institute. Pesticide Quantitation with LC/MS/MS and GC/MS for 419 Compounds. Available from: [Link]

-

MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. Available from: [Link]

-

Cleanchem. N-Nitroso-4-Methylene Piperidine | CAS No: NA. Available from: [Link]

-

NIST WebBook. Piperidine, 1-nitroso-. Available from: [Link]

-

Longdom Publishing. Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Available from: [Link]

-

ResearchGate. a LC-MS chromatograms of N-nitrosopiperidine (NPIP) obtained from SRM... Available from: [Link]

-

National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals. Available from: [Link]

-

U.S. Food & Drug Administration. METHOD OF ANALYSIS N–methyl–2-pyrrolidone. Available from: [Link]

-

OSTI.gov. Mass Spectra of N-Nitroso Compounds. Available from: [Link]

-

PubMed Central. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Available from: [Link]

-

SynZeal. N-Nitrosopiperidine | 100-75-4. Available from: [Link]

Sources

- 1. Preferential metabolic activation of N-nitrosopiperidine as compared to its structural homologue N-nitrosopyrrolidine by rat nasal mucosal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. synchemia.com [synchemia.com]

- 4. Safe disposal of carcinogenic nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. academic.oup.com [academic.oup.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. osti.gov [osti.gov]

- 11. N-Nitrosopiperidine | C5H10N2O | CID 7526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. ez.restek.com [ez.restek.com]

- 13. Separation of N-Nitrosopiperidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 15. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Alkylation of DNA and carcinogenicity of N-nitroso compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. academic.oup.com [academic.oup.com]

- 19. chem.tamu.edu [chem.tamu.edu]

- 20. LCSS: DIETHYLNITROSAMINE (AND RELATED NITROSAMINES) [web.stanford.edu]

- 21. academic.oup.com [academic.oup.com]

carcinogenic and mutagenic properties of 4-Methylnitrosopiperidine

An In-Depth Technical Guide to the Carcinogenic and Mutagenic Properties of 4-Methylnitrosopiperidine

Executive Summary

4-Methyl-1-nitrosopiperidine (4-MeNPIP) is a cyclic N-nitrosamine of significant interest in toxicology and cancer research. As a derivative of the well-established carcinogen N-nitrosopiperidine (NPIP), 4-MeNPIP is presumed to share a similar mechanism of toxicity. This guide synthesizes the available scientific evidence on the carcinogenic and mutagenic properties of 4-MeNPIP, drawing upon direct studies and robust data from structurally analogous compounds. The core of its genotoxic activity lies in its metabolic activation via cytochrome P450-mediated α-hydroxylation, which generates a highly reactive electrophile capable of forming covalent adducts with DNA. These DNA adducts are critical initiating events in mutagenesis and carcinogenesis. Evidence from in vivo and in vitro studies on methylated nitrosopiperidine derivatives confirms their mutagenic potential. This document provides a detailed examination of these mechanisms, outlines state-of-the-art protocols for toxicological assessment, and situates the compound within the broader regulatory context of N-nitrosamines.

Introduction to this compound

N-nitrosamines are a class of potent carcinogens found in various environmental and dietary sources.[1] 4-Methyl-1-nitrosopiperidine (CAS No: 15104-03-7) is a substituted derivative of N-nitrosopiperidine (NPIP). The addition of a methyl group at the 4-position (gamma-carbon) of the piperidine ring distinguishes it from its parent compound, potentially influencing its metabolic fate and carcinogenic potency. Understanding the toxicological profile of 4-MeNPIP is critical for researchers in drug development, where nitrosamine impurities are a major concern, and for scientists studying the fundamental mechanisms of chemical carcinogenesis.

Carcinogenic Properties

The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic conversion into DNA-reactive species.[2] While direct long-term carcinogenicity studies on 4-MeNPIP are not extensively reported, a compelling case for its carcinogenicity can be constructed from the behavior of its parent compound and other 4-substituted analogues.

Metabolic Activation: The α-Hydroxylation Pathway

The critical initiating step for the carcinogenesis of cyclic nitrosamines like NPIP is the enzymatic hydroxylation of the carbon atoms alpha to the nitroso group (C2 and C6).[2][3] This reaction is primarily catalyzed by cytochrome P450 (P450) enzymes in the liver and other tissues, such as the esophagus.[3][4] The resulting α-hydroxy-N-nitrosamine is an unstable intermediate that undergoes spontaneous ring opening to form an alkyldiazonium ion. This highly electrophilic cation is the ultimate carcinogenic species responsible for alkylating cellular macromolecules, most importantly DNA.[1]

Given that the methyl group in 4-MeNPIP is located at the gamma-position, it does not sterically hinder the essential α-hydroxylation at the C2 or C6 positions. Therefore, it is mechanistically expected to undergo the same activation pathway as NPIP. Studies on NPIP have shown that its metabolism by esophageal microsomes is particularly efficient, which correlates with its potent carcinogenicity in the esophagus.[3]

Mechanism of Carcinogenesis: DNA Adduct Formation

The diazonium ion generated from 4-MeNPIP's metabolic activation covalently binds to nucleophilic sites on DNA bases, forming DNA adducts. These adducts, if not repaired by cellular mechanisms, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., proto-oncogenes and tumor suppressor genes), which is the molecular basis for cancer initiation.[1] The formation of promutagenic adducts such as O⁶-alkylguanine is considered a key event in nitrosamine-induced carcinogenesis.

In Vivo Evidence from Analogue Compounds

N-nitrosopiperidine (NPIP) is a potent, multi-species carcinogen, inducing tumors of the esophagus, liver, and respiratory system in rats, mice, and hamsters.[5][6][7] Studies on other derivatives substituted at the 4-position of the nitrosopiperidine ring have shown that this position influences carcinogenic activity but does not eliminate it. For example, 4-tert-butyl and 4-phenyl-nitrosopiperidine induced tumors of the upper gastrointestinal tract in rats, similar to the parent compound.[8] In contrast, 4-cyclohexylnitrosopiperidine did not induce tumors under the same conditions, indicating that the nature of the substituent is a key determinant of carcinogenic outcome.[8] Based on these structure-activity relationships, 4-MeNPIP is strongly anticipated to be carcinogenic in rodent models.

Mutagenic Properties

A compound's ability to induce mutations (mutagenicity) is a strong indicator of its carcinogenic potential. For N-nitrosamines, mutagenicity is almost always dependent on metabolic activation.

Genotoxicity Profile

Direct evidence for the mutagenicity of methylated nitrosopiperidines comes from a study using the Drosophila melanogaster X-linked recessive lethal assay. This study demonstrated that methyl-substituted N-nitrosopiperidine derivatives were effective in inducing lethal mutations. It was noted that substitution at the alpha-carbons (C2 and C6) could eliminate mutagenic activity, which is consistent with the α-hydroxylation activation mechanism.[9] Since 4-MeNPIP is substituted at the gamma-carbon, its activation pathway remains intact, consistent with a positive mutagenic profile.

In Vitro Mutagenicity Data

The standard assay for assessing mutagenicity is the bacterial reverse mutation assay, or Ames test.[10] N-nitrosamines are classic examples of pro-mutagens that require the inclusion of an exogenous metabolic activation system, typically a liver homogenate fraction (S9), to be detected as mutagenic in this assay.[4] Studies on NPIP have shown that it is mutagenic in the Ames test in the presence of S9 from phenobarbital-induced rats.[4] Furthermore, recent work by the FDA's National Center for Toxicological Research (NCTR) showed that 2-methyl-1-nitrosopiperidine tested positive for mutagenicity, providing strong evidence that methylated analogues are detectable mutagens.[11] It is therefore highly probable that 4-MeNPIP would test positive in a properly conducted Ames test that includes an optimized metabolic activation system.

Methodologies for Toxicological Assessment

Evaluating the carcinogenic and mutagenic risk of a compound like 4-MeNPIP requires specific, validated experimental protocols. The causality behind experimental choices, such as the selection of the S9 source, is critical for obtaining reliable results.

Protocol: Enhanced Bacterial Reverse Mutation Test (Ames Test) for N-Nitrosamines

This protocol is designed to maximize the sensitivity for detecting N-nitrosamines, which are a known "cohort of concern" that can yield false negatives under standard testing conditions.[10]

Objective: To determine the potential of this compound to induce gene mutations in several strains of Salmonella typhimurium and/or Escherichia coli in the presence and absence of an exogenous metabolic activation system.

Pillars of a Self-Validating System:

-

Strain Selection: Use of strains that detect both base-pair substitutions (e.g., S. typhimurium TA100, TA1535) and frameshift mutations (e.g., TA98).

-

Metabolic Activation: Use of both rat and hamster liver S9 from animals pre-treated with an enzyme inducer like a Phenobarbital/β-naphthoflavone combination (Aroclor 1254 was historically used but is less common now). Hamster liver S9 is often more sensitive for nitrosamines.[10]

-

Method: The pre-incubation method is generally more sensitive for nitrosamines than the standard plate incorporation method.[10]

-

Controls: Inclusion of negative (vehicle), and positive controls (both direct-acting and S9-dependent mutagens) to ensure the system is functioning correctly.

Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of 4-MeNPIP in a suitable solvent (e.g., DMSO or water). Prepare S9 mix containing liver S9 fraction (e.g., 10% and 30% v/v), cofactors (NADP+, G6P), and buffer.

-

Pre-incubation: In a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation arms), and 0.05 mL of the test article solution at various concentrations.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes) with shaking.

-

Plating: Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the incubation tube, vortex briefly, and pour onto the surface of minimal glucose agar plates.

-

Incubation: Incubate the plates inverted at 37°C for 48-72 hours.

-

Scoring & Analysis: Count the number of revertant colonies on each plate. A positive result is typically defined as a dose-dependent increase in revertants to at least twice the vehicle control count.

Protocol: Rodent Long-Term Carcinogenicity Bioassay

This protocol describes a standard "gold standard" method for evaluating carcinogenic potential in vivo.[12]

Objective: To assess the carcinogenic potential of this compound following long-term administration to rodents.

Step-by-Step Methodology:

-

Animal Selection: Use a well-characterized rodent strain (e.g., F344 rats), with groups of at least 50 males and 50 females per dose level.

-

Dose Selection: Based on sub-chronic toxicity studies, select at least two dose levels plus a concurrent vehicle control group. Doses are typically administered for the lifetime of the animal (e.g., 24 months for rats).

-

Administration: The route of administration should mimic potential human exposure. For nitrosamines, administration in drinking water is a common and effective method.[5][8]

-

In-life Monitoring: Observe animals daily for clinical signs of toxicity. Record body weights and food/water consumption weekly for the first 13 weeks, then monthly.

-

Necropsy and Histopathology: At the end of the study (or when animals are found moribund), perform a full necropsy. Collect all major organs and any gross lesions. Tissues are preserved, processed, and examined microscopically by a qualified pathologist.

-

Data Analysis: Statistically analyze tumor incidence data to determine if there is a significant increase in tumors in the dosed groups compared to the control group.

Data Synthesis & Regulatory Context

Summary of Toxicological Data

The following table summarizes the toxicological profile of 4-MeNPIP based on available data and strong inferences from closely related analogues.

| Endpoint | Result/Expectation | Basis of Evidence | Reference |

| Carcinogenicity | Expected to be carcinogenic | In vivo studies on NPIP and other 4-substituted analogues show induction of esophageal and liver tumors. | [5][7][8] |

| Mutagenicity | Positive | Positive in Drosophila recessive lethal assay for methyl-substituted nitrosopiperidines. | |

| In Vitro Mutagenicity | Positive with S9 activation | NPIP and other nitrosamines are positive in the Ames test only with metabolic activation. 2-methyl-NPIP is positive. | [4][11] |

| Mechanism | Genotoxic Carcinogen | Metabolic activation to an electrophile that forms promutagenic DNA adducts. | [1][3] |

Regulatory Landscape

While this compound is not individually classified by major regulatory bodies, the N-nitrosamine class is heavily scrutinized.

-

International Agency for Research on Cancer (IARC): The parent compound, N-Nitrosopiperidine, is classified as Group 2B , "Possibly carcinogenic to humans".[7]

-

U.S. National Toxicology Program (NTP): N-Nitrosopiperidine is listed in the 15th Report on Carcinogens as "Reasonably anticipated to be a human carcinogen".[13][14]

Given its structural similarity and shared mechanism of action, 4-MeNPIP would almost certainly be treated with the same level of concern by regulatory agencies.

Conclusion

References

-

Nix, C. E., Brewen, B., & Lijinsky, W. (1979). Effects of N-nitrosopiperidine substitutions on mutagenicity in Drosophila melanogaster. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 67(1), 27-38. [Link]

-

Lijinsky, W., Singer, G. M., & Reuber, M. D. (1981). The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis, 2(10), 1045-1048. [Link]

-

Lijinsky, W., & Taylor, H. W. (1975). Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats. Cancer Research, 35(8), 2123-2125. [Link]

-

Ioannides, C., & Parke, D. V. (1985). Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction. Carcinogenesis, 6(10), 1431-1435. [Link]

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: N-Nitrosamines. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Lijinsky, W., & Taylor, H. W. (1976). Carcinogenicity test of two unsaturated derivatives of N-nitrosopiperidine in Sprague-Dawley rats. Journal of the National Cancer Institute, 57(6), 1315-1317. [Link]

-

Nix, C. E., Brewen, B., Lijinsky, W., & Epler, J. L. (1980). Effects of methylation and ring size on mutagenicity of cyclic nitrosamines in Drosophila melanogaster. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 73(1), 93-100. [Link]

-

Carcinogenic Potency Database. (n.d.). N-nitrosopiperidine. Lawrence Berkeley National Laboratory. Retrieved January 13, 2026, from [Link]

-

Hecht, S. S., Isaac, B., & Trushin, N. (1994). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis, 15(12), 2843-2847. [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]

-

McCoy, G. D., Hecht, S. S., & Furuya, K. (1986). The effect of dietary ethanol on the metabolism of the carcinogen N'-nitrosonornicotine in F344 rats. Cancer Letters, 33(2), 151-159. [Link]

-

Demetriou, C. (2022). Classification of Nitrate/Nitrite and N-Nitroso compounds from IARC. ResearchGate. [Link]

-

Preussmann, R., & Habs, M. (1983). Metabolism of carcinogenic and non-carcinogenic N-nitroso-N-methylaminopyridines. II. Investigations in vivo. Journal of Cancer Research and Clinical Oncology, 105(2), 120-125. [Link]

-

National Center for Biotechnology Information. (n.d.). N-Nitrosopiperidine. PubChem Compound Database. Retrieved January 13, 2026, from [Link]

-

Heflich, R. H., et al. (2024). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 895, 503747. [Link]

-

International Agency for Research on Cancer. (1978). N-Nitrosopiperidine. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Volume 17. [Link]

-

Panjalil, M., & Nandan, S. D. (2004). Mutagenic and cytogenetic studies of N'-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. Teratogenesis, Carcinogenesis, and Mutagenesis, 24(S1), 35-43. [Link]

-

National Toxicology Program. (2021). Substances Listed in the Fifteenth Report on Carcinogens. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Mei, N. (2024). N-Nitrosamine Drug Impurity Research at FDA/NCTR. Presentation. [Link]

-

International Agency for Research on Cancer. (2024). List of Classifications. IARC Monographs on the Identification of Carcinogenic Hazards to Humans. Retrieved January 13, 2026, from [Link]

-

International Agency for Research on Cancer. (2012). N′-Nitrosonornicotine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 100E. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactivation of N-nitrosopiperidine to mutagens: role of hepatic cytochrome P-450 proteins and contribution of cytosolic fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Carcinogenic effect of nitrosopyrrolidine, nitrosopiperidine and nitrosohexamethyleneimine in Fischer rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-nitrosopiperidine: Carcinogenic Potency Database [files.toxplanet.com]

- 7. N-Nitrosopiperidine (IARC Summary & Evaluation, Volume 17, 1978) [inchem.org]

- 8. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of methylation and ring size on mutagenicity of cyclic nitrosamines in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

The Carcinogenic Mechanism of 4-Methylnitrosopiperidine: A Technical Guide for Researchers

This guide provides an in-depth exploration of the carcinogenic mechanism of 4-Methylnitrosopiperidine (4-MNP), a substituted N-nitrosamine. Drawing upon established principles of chemical carcinogenesis and data from related nitrosopiperidine compounds, this document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the metabolic activation, genotoxicity, and tumorigenicity of this compound class.

Introduction: The Significance of N-Nitrosamines

N-nitrosamines are a class of potent carcinogens found in various environmental sources, including tobacco smoke, certain foods, and industrial processes. Their carcinogenicity is intrinsically linked to their metabolic conversion into reactive electrophilic species that can damage cellular macromolecules, most critically, DNA. This compound (4-MNP) is a representative member of the cyclic nitrosamines, and understanding its mechanism of action provides a valuable model for this important class of carcinogens. The presence of a methyl group at the 4-position of the piperidine ring is a key structural feature that influences its metabolic fate and carcinogenic profile. Studies on analogous compounds have shown that substitutions on the piperidine ring can significantly alter both the potency and the target organ of carcinogenicity[1][2].

Metabolic Activation: The Genesis of a Carcinogen

The carcinogenicity of 4-MNP is not inherent to the molecule itself but is a consequence of its metabolic activation, a process primarily mediated by the cytochrome P450 (CYP450) family of enzymes.[3][4][5] This bioactivation is a critical initiating event in the carcinogenic cascade.

The Role of Cytochrome P450 Enzymes

CYP450s are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of xenobiotics, including drugs and carcinogens.[4][5] In the case of nitrosamines, specific CYP450 isozymes catalyze the oxidation of the carbon atoms adjacent (in the α-position) to the N-nitroso group.[3][6] While the specific CYP450 isoforms responsible for 4-MNP metabolism have not been definitively identified in the literature, studies on the parent compound, N-nitrosopiperidine (NPIP), and other cyclic nitrosamines implicate isoforms such as CYP2A3 and others in this critical α-hydroxylation step.[6] The tissue-specific expression of these enzymes can, in part, explain the organotropism of nitrosamine-induced cancers.[6]

The α-Hydroxylation Pathway

The pivotal step in the metabolic activation of 4-MNP is the enzymatic hydroxylation of the α-carbon atoms of the piperidine ring. This reaction creates an unstable α-hydroxynitrosamine intermediate. This intermediate then undergoes spontaneous decomposition, leading to the formation of a highly reactive electrophile, a diazonium ion, and an aldehyde. It is this diazonium ion that is the ultimate carcinogenic species, capable of attacking nucleophilic centers in cellular macromolecules.

DNA Adduct Formation: The Molecular Lesion

The formation of covalent bonds between the reactive electrophile generated from 4-MNP and cellular DNA is a cornerstone of its carcinogenic mechanism. These DNA adducts, if not repaired, can lead to mutations during DNA replication, ultimately initiating the process of carcinogenesis.

Types of DNA Adducts

While the specific DNA adducts of 4-MNP have not been exhaustively characterized, it is anticipated that they would be similar to those formed by other cyclic nitrosamines. The reactive diazonium ion can alkylate various nucleophilic sites on DNA bases. Based on studies with N-nitrosopiperidine, the formation of etheno adducts, such as 7-(2-oxopropyl)-1,N2-ethenodeoxyguanosine, has been identified.[7] These bulky adducts can distort the DNA helix and interfere with the fidelity of DNA replication and transcription.

Detection and Characterization of DNA Adducts

Modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are indispensable for the detection and structural elucidation of DNA adducts.[8][9][10][11][12][13] These highly sensitive methods allow for the identification of specific adducts even at the low levels typically found in vivo.

| Adduct Type (Hypothesized for 4-MNP) | Potential Site of Formation | Significance |

| Alkylated Guanine | N7 and O6 positions | O6-alkylguanine is a highly miscoding lesion. |

| Alkylated Adenine | N1, N3, and N6 positions | Can disrupt DNA replication and lead to mutations. |

| Etheno Adducts | Exocyclic amino groups | Bulky lesions that can block DNA polymerase. |

Genotoxicity and Carcinogenicity: The Pathological Outcome

The formation of DNA adducts by 4-MNP is a genotoxic event that can be measured using various assays. This genotoxicity is the underlying cause of its carcinogenicity, which has been demonstrated in animal models for related compounds.

Assessment of Genotoxicity

The genotoxic potential of a chemical can be evaluated using a battery of in vitro and in vivo assays. The single-cell gel electrophoresis (Comet) assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites resulting from DNA damage.[14] Studies on the related compound 1-nitroso-4-methylpiperazine have shown its genotoxicity in rat and human nasal cells using the Comet assay.[14]

Carcinogenicity in Animal Models

Experimental Protocols

In Vitro Metabolism of this compound

Objective: To determine the metabolic profile of 4-MNP and identify the cytochrome P450 enzymes involved in its activation.

Methodology:

-

Preparation of Liver Microsomes: Isolate liver microsomes from control and CYP450-induced rodents (e.g., rats pre-treated with phenobarbital or β-naphthoflavone) or use commercially available human liver microsomes.[16]

-

Incubation: Incubate 4-MNP with liver microsomes in the presence of an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer at 37°C.[16][17][18]

-

CYP450 Inhibition (Optional): To identify specific CYP450 isoforms, perform parallel incubations with known selective chemical inhibitors of different CYP450s or with antibodies against specific CYP450s.

-

Sample Processing: Terminate the reaction by adding an organic solvent (e.g., acetonitrile or methanol). Centrifuge to pellet the protein and collect the supernatant.

-

Analysis: Analyze the supernatant for the disappearance of the parent compound (4-MNP) and the formation of metabolites using LC-MS/MS.

In Vivo Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of 4-MNP in a rodent model.

Methodology:

-

Animal Model: Select a suitable rodent strain, such as F344 rats or B6C3F1 mice, which are commonly used in carcinogenicity studies.[19]

-

Dose Selection and Administration: Based on preliminary toxicity studies, select at least three dose levels of 4-MNP and a vehicle control. Administer the compound chronically, for example, in the drinking water or diet, for a significant portion of the animals' lifespan (e.g., two years).[2]

-

Monitoring: Monitor the animals daily for clinical signs of toxicity and palpate for tumors regularly. Record body weight and food/water consumption periodically.

-

Necropsy and Histopathology: At the end of the study, or when animals become moribund, perform a complete necropsy. Collect all major organs and any gross lesions. Process tissues for histopathological examination by a qualified veterinary pathologist.

-

Data Analysis: Analyze tumor incidence and latency data using appropriate statistical methods to determine the carcinogenic potential of 4-MNP.

Conclusion and Future Directions

The carcinogenic mechanism of this compound is predicated on its metabolic activation by cytochrome P450 enzymes to a reactive electrophile that forms mutagenic DNA adducts. While direct experimental data for 4-MNP is limited, the extensive body of research on N-nitrosopiperidine and other cyclic nitrosamines provides a robust framework for understanding its mode of action. Future research should focus on elucidating the specific CYP450 isoforms involved in 4-MNP metabolism, comprehensively characterizing its DNA adduct profile using advanced mass spectrometry techniques, and conducting definitive long-term carcinogenicity bioassays to establish its organotropic effects and dose-response relationship. A deeper understanding of these molecular and pathological events is crucial for assessing the human health risk associated with exposure to this and related N-nitrosamines.

References

- Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/10426818/]

- The Effect of 3-methyl Substitution on the Carcinogenicity of nitroso-4-piperidone. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/6488456/]

- The effect of 4-substitution on the carcinogenicity of nitrosopiperidine. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/7296758/]

- N-NITROSOPIPERIDINE HAZARD SUMMARY. New Jersey Department of Health. [URL: https://www.nj.gov/health/eoh/rtkweb/documents/fs/1389.pdf]

- Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753238/]

- An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells. Environmental and Molecular Mutagenesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10946788/]

- Safety Data Sheet: N-Nitroso-piperidine, 100µg/ml in Methanol. Chemos GmbH&Co.KG. [URL: https://www.chemos.de/import/sdb/msds_pdf/EN/SDB_GB_EN_00000000000101614002_N-Nitroso-piperidine_100_g_ml_in_Methanol.pdf]

- Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells. ACS Chemical Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4217112/]

- N-Nitrosopiperidine. Manasa Life Sciences. [URL: https://www.manasals.com/product/n-nitrosopiperidine/]

- Transplacental carcinogenicity of low doses of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone administered subcutaneously or intratracheally to hamsters. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/8288673/]

- Carcinogenicity and DNA adduct formation of 4-(methylnitrosamino)-1-(3-pyridyl). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4247048/]

- Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6465431/]

- A Mass Spectral Library for DNA Adductomics. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8859132/]

- Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice. Toxicological Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/17426373/]

- Identification of Adducts Formed in the Reactions of 5′-Acetoxy-N′-nitrosonornicotine with Deoxyadenosine, Thymidine, and DNA. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2753335/]

- Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/10607759/]

- A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4721490/]

- Identification of DNA Adducts Using HPLC/MS/MS Following in Vitro and in Vivo Experiments With Arylamines and Nitroarenes. Chemical Research in Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/22029513/]

- In Vitro Analysis of Transport and Metabolism of 4'-Thiothymidine in Human Tumor Cells. Molecular Imaging and Biology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3653139/]

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155282/]

- Cytochrome P450 Enzymes, Drug Transporters and their Role in Pharmacokinetic Drug-Drug Interactions of Xenobiotics: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research. [URL: https://www.jpsr.pharmainfo.in/Documents/Volumes/vol6Issue11/jpsr06111401.pdf]

- Mechanisms and applications of N-Methyl-N'-nitro-N-nitrosoguanidine in animal tumor models: current situation and challenges. Military Medical Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864380/]

- Emerging Technologies in Mass Spectrometry-Based DNA Adductomics. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/20/10/2401]

- Metabolism of a glucuronide conjugate of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in rats. Carcinogenesis. [URL: https://pubmed.ncbi.nlm.nih.gov/8330353/]

- Metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone by inducible and constitutive cytochrome P450 enzymes in rats. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/1381333/]

- Liquid chromatography--electrospray ionization mass spectrometric detection of an ethenodeoxyguanosine adduct and its hemiaminal precursors in DNA reacted with alpha-acetoxy-N-nitrosopiperidine and cis-4-Oxo-2-pentenal. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Liquid-chromatography--electrospray-ionization-mass-Angeli-Kildal/d534b87333a593333e61c775276e053f360d00f6]

- Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/21841964/]

- Quantitative genotoxicity assessment of N-nitrosodimethylamine in mice by error-corrected next-generation sequencing and DNA methylation quantification for toxicity threshold determination. Archives of Toxicology. [URL: https://pubmed.ncbi.nlm.nih.gov/40849524/]

- Cytochrome P450 Enzymes and Drug Metabolism in Humans. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/22/2/669]

- Genotoxicity of N-methyl-N 0-nitro-N-nitrosoguanidine (MNNG) after 24 h... ResearchGate. [URL: https://www.researchgate.net/figure/Genotoxicity-of-N-methyl-N-0-nitro-N-nitrosoguanidine-MNNG-after-24-h-00938-120-mg-L_fig1_221831154]

- In Vitro Metabolism. IQVIA Laboratories. [URL: https://www.iqvialaboratories.com/solutions/bioanalytical-lab/in-vitro-metabolism]

- Genotoxicity assessment of 1,4-anhydro-4-seleno-D-talitol (SeTal) in human liver HepG2 and HepaRG cells. Food and Chemical Toxicology. [URL: https://www.sciencedirect.com/science/article/pii/S027869152300451X]

- Thymidine Kinase+/- Mammalian Cell Mutagenicity Assays for Assessment of Nanomaterials. Frontiers in Toxicology. [URL: https://www.frontiersin.org/articles/10.3389/ftox.2022.864753/full]

- Services for in vitro Metabolism research. Admescope. [URL: https://www.admescope.com/in-vitro-metabolism]

- Drug Metabolism Assays. BioIVT. [URL: https://bioivt.com/drug-metabolism-assays]

- Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8774218/]

- (PDF) Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. ResearchGate. [URL: https://www.researchgate.

- Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/35056703/]

Sources

- 1. The effect of 3-methyl substitution on the carcinogenicity of nitroso-4-piperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effect of 4-substitution on the carcinogenicity of nitrosopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human cyt P450 mediated metabolic toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) evaluated using electrochemiluminescent arrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemisgroup.us [chemisgroup.us]

- 5. mdpi.com [mdpi.com]

- 6. Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Liquid chromatography--electrospray ionization mass spectrometric detection of an ethenodeoxyguanosine adduct and its hemiaminal precursors in DNA reacted with alpha-acetoxy-N-nitrosopiperidine and cis-4-Oxo-2-pentenal. | Semantic Scholar [semanticscholar.org]

- 8. Quantification of DNA Lesions Induced by 4‑(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Analysis of DNA Adducts Using Data-Independent wSIM/MS2 Acquisition and wSIM-City - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Mass Spectral Library for DNA Adductomics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Data-Independent Mass Spectrometry Approach for Screening and Identification of DNA Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of DNA adducts using HPLC/MS/MS following in vitro and in vivo experiments with arylamines and nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Strong nasal carcinogenicity and genotoxicity of 1-nitroso-4-methylpiperazine after low dose inhalation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nj.gov [nj.gov]

- 16. An Enhanced Metabolization Protocol for In Vitro Genotoxicity Assessment of N‐Nitrosamines in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. admescope.com [admescope.com]

- 18. bioivt.com [bioivt.com]

- 19. Toxicity and carcinogenicity studies of 4-methylimidazole in F344/N rats and B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Toxicological Profile of 4-Methylnitrosopiperidine

Executive Summary